Hexanoyl-L-carnitine chloride
Overview
Description
Hexanoyl-L-carnitine chloride is a derivative of L-carnitine, a quaternary ammonium compound biosynthesized from the amino acids lysine and methionine. L-carnitine is widely recognized for its role in the transport of long-chain fatty acids into the mitochondria, facilitating their oxidation for energy production. The molecular structure of L-carnitine hydrochloride has been elucidated through X-ray diffraction, revealing a cationic form with a trans-zigzag skeletal configuration and a protonated carboxyl group . The chloride ion in the structure forms hydrogen bonds with the hydrox
Scientific Research Applications
Mitochondrial Function and Metabolic Health
L-carnitine and its acyl derivatives are crucial for mitochondrial function, aiding in the transport of fatty acids into the mitochondria for energy production. Studies have illustrated the role of L-carnitine in enhancing mitochondrial metabolism and its potential as a therapeutic agent for metabolic disorders. For example, L-carnitine supplementation has been shown to improve mitochondrial function by facilitating fatty acid oxidation, which is essential for energy production in cells. This action is particularly beneficial in conditions of metabolic stress, such as obesity and type 2 diabetes, where mitochondrial function is often compromised. Furthermore, L-carnitine's antioxidant properties contribute to its protective effects against oxidative stress, supporting mitochondrial integrity and function (McCann et al., 2021).
Reproductive Health
In the context of reproductive health, L-carnitine and its derivatives have been explored for their potential to improve fertility outcomes. Research has indicated that L-carnitine supplementation can enhance sperm motility and overall semen quality in men with certain types of infertility. This effect is attributed to L-carnitine's role in sperm metabolism and its antioxidant properties, which help to reduce oxidative damage to sperm cells (Agarwal & Said, 2004). Additionally, L-carnitine's involvement in fatty acid metabolism within the epididymis supports sperm maturation and energy production, further contributing to its therapeutic potential in treating male infertility.
Neuroprotection and Cognitive Functions
L-carnitine's neuroprotective effects have also been studied, with evidence suggesting its utility in preventing and managing neurodegenerative diseases. Its ability to cross the blood-brain barrier allows L-carnitine to exert antioxidant effects within the central nervous system, potentially protecting neurons from oxidative stress-induced damage. This action could be beneficial in conditions such as Alzheimer's disease and other forms of dementia, where oxidative stress plays a key role in disease progression. Moreover, L-carnitine's role in energy metabolism supports neuronal function and survival, highlighting its importance in maintaining cognitive health (Ribas et al., 2014).
Potential Therapeutic Uses
Beyond its established roles in metabolism and reproductive health, L-carnitine and its derivatives are being explored for their therapeutic potential in various conditions. These include cardiovascular diseases, where L-carnitine supplementation may improve heart function and exercise capacity in patients with heart failure or ischemic heart disease. The compound's ability to improve lipid profiles and reduce inflammation could also offer benefits in managing cardiovascular risk factors. Additionally, L-carnitine's role in reducing muscle fatigue and supporting recovery after exercise suggests its utility in sports nutrition and physical rehabilitation settings.
For more insights into the diverse applications of L-carnitine and its derivatives in scientific research, the following references provide detailed information:
Safety And Hazards
properties
IUPAC Name |
[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHGTKVOSRYXOK-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanoyl-L-carnitine chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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